Cas no 2797907-18-5 (Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-)
![Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2797907-18-5x500.png)
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- B-[3-(Difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid
- Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-
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- インチ: 1S/C8H6BF5O2/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15)16/h1-3,7,15-16H
- InChIKey: JGQPCDSNVKTOBY-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)C1C=C(C=C(C=1)C(F)(F)F)B(O)O
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37313651-2.5g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 2.5g |
$2014.0 | 2023-07-06 | ||
Enamine | EN300-37313651-0.5g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 0.5g |
$987.0 | 2023-07-06 | ||
Enamine | EN300-37313651-5.0g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 5.0g |
$2981.0 | 2023-07-06 | ||
Enamine | EN300-37313651-0.1g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 0.1g |
$904.0 | 2023-07-06 | ||
Enamine | EN300-37313651-1.0g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 1.0g |
$1029.0 | 2023-07-06 | ||
Enamine | EN300-37313651-10.0g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 10.0g |
$4421.0 | 2023-07-06 | ||
Enamine | EN300-37313651-0.05g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 0.05g |
$864.0 | 2023-07-06 | ||
Enamine | EN300-37313651-0.25g |
[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]boronic acid |
2797907-18-5 | 0.25g |
$946.0 | 2023-07-06 |
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-に関する追加情報
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5): A Key Intermediate in Modern Pharmaceutical and Material Science Research
Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]-, identified by its CAS number 2797907-18-5, is a sophisticated organic compound that has garnered significant attention in the realms of pharmaceutical chemistry and advanced material science. This compound, characterized by its unique structural motifs, including two fluorinated aromatic rings, presents a rich landscape for innovative research and applications.
The molecular structure of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) consists of a central boronic acid functional group attached to a phenyl ring substituted with both 3-(difluoromethyl) and 5-(trifluoromethyl) groups. This arrangement imparts distinct electronic and steric properties to the molecule, making it an invaluable building block in the synthesis of complex organic compounds.
In the field of pharmaceutical research, boronic acids are widely recognized for their role as key intermediates in the development of novel therapeutic agents. The presence of fluorine atoms in this compound not only enhances its metabolic stability but also influences its binding affinity to biological targets. Recent studies have highlighted the potential of such fluorinated boronic acids in designing highly selective inhibitors for various enzymatic pathways.
One of the most compelling aspects of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) is its utility in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. The electron-withdrawing nature of the fluorine substituents in this compound enhances the reactivity of the boronic acid moiety, facilitating efficient coupling with aryl halides and other coupling partners.
The applications of this compound extend beyond pharmaceuticals into the domain of advanced materials. Fluorinated boronic acids have been explored as precursors for self-assembling structures and functional polymers. The unique interplay between electronic effects and steric hindrance provided by the 3-(difluoromethyl) and 5-(trifluoromethyl) groups allows for the design of materials with tailored properties, such as enhanced thermal stability or specific luminescent characteristics.
Recent advancements in computational chemistry have further illuminated the potential of Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5). Molecular modeling studies have demonstrated that this compound can exhibit significant binding interactions with a variety of biological targets, including proteins and nucleic acids. These insights are crucial for rational drug design and for developing new strategies to modulate biological processes at the molecular level.
The synthesis of this compound represents a testament to the ingenuity of synthetic chemists. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The introduction of fluorine atoms at specific positions on the phenyl ring requires precise control over reaction mechanisms to avoid unwanted side products. This level of synthetic complexity underscores the importance of advanced methodologies in modern chemical research.
In conclusion, Boronic acid, B-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]- (CAS No. 2797907-18-5) stands as a paradigm of innovation in chemical synthesis and application. Its unique structural features make it an indispensable tool for researchers aiming to push the boundaries of pharmaceuticals and materials science. As our understanding of its properties continues to evolve, so too will its role in shaping the future of these disciplines.
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